Retrotestosterone
Description
Historical Perspectives on Atypical Steroid Isomers and Analogs
The study of steroid chemistry has a rich history, marked by the isolation and structural elucidation of key hormones like testosterone (B1683101) and estradiol (B170435) in the early 20th century. nih.gov This foundational work paved the way for investigations into a vast array of structurally related compounds, including isomers and synthetic analogs. The exploration of atypical steroid isomers, such as those with "unnatural" configurations, gained momentum as researchers sought to understand the precise structural requirements for biological activity. arkat-usa.org The synthesis of these analogs, including retrotestosterone, was driven by a desire to probe the structure-activity relationships of steroid hormones. arkat-usa.org Early research in this area was often characterized by the total synthesis of novel steroid structures and the study of their conformational properties. arkat-usa.org The development of techniques like optical rotatory dispersion was instrumental in clarifying the stereochemistry of these complex molecules. researchgate.net
Rationale for Academic Investigation of this compound in Steroid Research
The primary motivation for the academic investigation of this compound and other retro-steroids stems from their potential to illuminate the fundamental principles of steroid hormone action. By comparing the biological effects of this compound with its natural counterpart, testosterone, researchers can gain insights into how the three-dimensional shape of a steroid molecule influences its ability to bind to and activate its corresponding receptor.
A significant aspect of this research is the concept of conformational adaptability. arkat-usa.org It was hypothesized that the biological activity of 9β,10α-steroids could be related to their ability to undergo conformational changes within the cis-fused central rings. arkat-usa.org The lack of significant biological activity in some of these analogs, including early findings on this compound, provided crucial data for refining these hypotheses. arkat-usa.org Furthermore, the study of retro-steroids serves as a model for understanding how even subtle changes in stereochemistry can dramatically alter biological function, a key concept in medicinal chemistry and drug design. chemrxiv.org
Structure
2D Structure
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-41-5, 58-22-0 | |
| Record name | 9.beta.,10.alpha.-Testosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | testosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androst-4-en-3-one, 17-hydroxy-, (17.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Chemical Synthesis and Stereochemistry of Retrotestosterone
Synthetic Pathways to the Retro-Steroid Nucleus
One of the early and notable methods for generating the retro-steroid structure involves the photochemical irradiation of Δ¹,⁴-steroids. google.com This process can induce the necessary rearrangement to form the retro-configuration. Another approach involves the total synthesis from simpler starting materials, which offers greater control over the stereochemistry at each step. For instance, the total synthesis of a this compound isomer, 17β-hydroxy-9-methyl-9β,10α-oestr-4-en-3-one, has been reported. arkat-usa.orgresearchgate.net Additionally, microbiological hydroxylation has been utilized to introduce functional groups into the retro-steroid skeleton, such as the production of 11-hydroxy-retrotestosterone from this compound. google.com The conversion of other retro-steroids, like retro-progesterone, into retro-testosterone has also been achieved through microbiological methods. google.com
Early Synthetic Pathways to Retro-Configuration
Key Stereochemical Features
The defining stereochemical feature of this compound is the cis-fusion of the A and B rings, with the hydrogen at C-10 in the α-position and the methyl group at C-9 in the β-position. nih.gov This is in stark contrast to testosterone (B1683101), which possesses a trans-fused A/B ring system. The complete IUPAC name for this compound, which precisely defines its stereochemistry, is (8R,9R,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. nih.gov This specific arrangement of atoms in three-dimensional space is crucial to its chemical and biological properties.
Table 1: Stereochemical Configuration of this compound
| Chiral Center | Configuration |
| 8 | R |
| 9 | R |
| 10 | S |
| 13 | S |
| 14 | S |
| 17 | S |
| Data sourced from PubChem CID 3034651 nih.gov |
Metabolism and Biotransformation of Retrotestosterone
In Vitro Metabolic Pathways of Retrotestosterone
The study of this compound's metabolic fate in controlled laboratory settings provides crucial insights into its biotransformation. These in vitro systems, utilizing various tissue preparations, allow for a detailed analysis of the metabolic pathways and the enzymes involved in the breakdown of this synthetic steroid.
Analysis in Mammalian Tissue Preparations (e.g., Liver Microsomes, Cytosolic Fractions)
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for studying the metabolism of foreign compounds. thermofisher.com They are rich in phase I metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.comnih.gov When this compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, it undergoes various oxidative reactions. nih.govdomainex.co.uk The primary reactions involve hydroxylation at different positions on the steroid nucleus. nih.gov
The resulting metabolites can be identified and quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). domainex.co.uk Studies have shown that the rate and profile of this compound metabolism can vary significantly between species due to differences in the expression and activity of CYP isoforms. evotec.com
Cytosolic fractions of liver cells contain a different set of enzymes, including some hydroxysteroid dehydrogenases (HSDs), which are crucial for the interconversion of keto and hydroxyl groups on the steroid molecule. fu-berlin.de Incubating this compound with cytosolic fractions helps to elucidate the role of these soluble enzymes in its metabolism.
Perfused Organ Systems for this compound Biotransformation (e.g., Midterm Human Placenta in situ)
The perfused human placenta offers a more complex and physiologically relevant model for studying steroid metabolism. capes.gov.brnih.gov This system maintains the structural and functional integrity of the organ, allowing for the investigation of how this compound is taken up, metabolized, and transported. mdpi.com The human placenta is a steroidogenically active organ, expressing a variety of enzymes that can act on this compound. nih.govmdpi.com
Enzymatic Biotransformations of this compound
The biotransformation of this compound is primarily governed by the action of specific steroid-metabolizing enzymes. These enzymes are responsible for the structural modifications that alter the compound's biological activity and facilitate its elimination from the body. wikipedia.org
Role of Hydroxysteroid Dehydrogenases (HSDs) in this compound Conversion
Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes that play a critical role in the metabolism of both endogenous and exogenous steroids by catalyzing the oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. nih.govwikipedia.org
Interactions with 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Isoforms
The 17β-hydroxysteroid dehydrogenase (17β-HSD) family consists of several isoforms with distinct tissue distributions and substrate specificities. wikipedia.orgorigene.com These enzymes are pivotal in regulating the activity of sex steroids. oncotarget.comjcrpe.org this compound, with its 17β-hydroxyl group, is a substrate for these enzymes. capes.gov.br
In tissues expressing 17β-HSD, such as the placenta, this compound can be converted to its corresponding 17-keto steroid. capes.gov.br The specific isoform(s) involved in this conversion can vary depending on the tissue. For example, some isoforms prefer NAD+ as a cofactor, while others use NADP+. capes.gov.br The direction of the reaction (oxidation or reduction) is also dependent on the specific isoform and the cellular environment. wikipedia.org
Below is an interactive table summarizing the activity of 17β-HSD on different substrates, including this compound, in human term placenta subcellular fractions.
| Substrate | Subcellular Fraction | Co-enzyme Preference for Maximal Activity | Relative Specific Activity |
| This compound | Particulate | NAD+ | Low |
| Testosterone (B1683101) | Particulate | NAD+ | Medium |
| Oestradiol | Particulate | NAD+ | High |
| Oestradiol | Cytosol | NADP+ | High |
This table illustrates that while the particulate fraction shows dehydrogenase activity towards this compound, the specific activity is lower compared to natural steroids like testosterone and oestradiol. capes.gov.br
Other Steroid-Metabolizing Enzymes Involved in Retro-Steroid Turnover
The metabolism of steroids is a complex process involving multiple enzymes that can be influenced by various factors. mdpi.com For instance, the expression of these enzymes can be altered in certain pathological conditions. mdpi.com
Glucuronidation Pathways Involving UDP-Glucuronosyltransferases (UGTs) and this compound Conjugation
Glucuronidation represents a pivotal Phase II metabolic reaction that facilitates the elimination of numerous compounds, including steroids. solvobiotech.com This process involves the covalent linkage of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its polarity and water solubility for easier excretion via bile or urine. solvobiotech.comnih.gov The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs), a superfamily of membrane-bound enzymes primarily located in the liver but also present in various other tissues. solvobiotech.comnih.gov
The human UGT superfamily is categorized into families, with the UGT1A and UGT2B subfamilies being key players in the metabolism and detoxification of most drugs and endogenous compounds. nih.gov For steroid hormones specifically, certain UGT isoforms have been identified as having primary importance. The conjugation of testosterone, for instance, is mainly driven by UGT2B7, UGT2B15, and UGT2B17. frontiersin.org These enzymes convert lipophilic steroids into water-soluble, excretable metabolites. wikipedia.org
While the glucuronidation pathways for testosterone are well-documented, specific research detailing the conjugation of this compound by UGT enzymes is not extensively available. However, based on the principles of steroid metabolism, it is highly probable that this compound also undergoes glucuronidation. The structural difference of this compound, specifically its 9β,10α-configuration, would likely influence its affinity and the kinetics of its conjugation by various UGT isoforms compared to testosterone. The specific UGT enzymes that preferentially metabolize this compound and the precise rates of its glucuronide conjugate formation remain areas for further investigation.
| UGT Isoform | Primary Substrates | Tissue Expression | Metabolic Role |
|---|---|---|---|
| UGT1A1 | Bilirubin (B190676), Estrogens, various drugs | Liver, GI Tract | Major enzyme for bilirubin clearance and drug detoxification. mayocliniclabs.com |
| UGT1A9 | Mycophenolic acid, propofol, flavonoids | Liver, Kidney | Metabolizes a wide range of drugs and dietary compounds. wikipedia.org |
| UGT2B7 | Androgens (Testosterone), Opioids, NSAIDs | Liver, Kidney, GI Tract | Key enzyme in the glucuronidation of androgens and various drugs. frontiersin.org |
| UGT2B15 | Androgens (Testosterone, Dihydrotestosterone) | Liver, Prostate | Important for androgen homeostasis, particularly in the prostate. frontiersin.org |
| UGT2B17 | Androgens (Testosterone), other steroids | Liver, extra-hepatic tissues | Primary enzyme for testosterone glucuronidation affecting steroid excretion profiles. frontiersin.org |
Comparative Metabolism Studies (this compound versus Testosterone)
The metabolic fate of a steroid is determined by its unique chemical structure, which dictates its interaction with various metabolic enzymes. Comparing the biotransformation of this compound to its well-studied isomer, testosterone, highlights significant potential differences in their metabolic profiles and, consequently, their biological activities.
Testosterone metabolism occurs predominantly in the liver and involves both Phase I and Phase II reactions. nih.gov Phase I reactions for testosterone primarily involve reduction, catalyzed by 5α- and 5β-reductase enzymes, leading to the formation of potent androgens like dihydrotestosterone (B1667394) (DHT) or inactive metabolites. Hydroxylation at various positions can also occur. nih.gov Phase II metabolism is dominated by glucuronidation, which conjugates the steroid or its Phase I metabolites, preparing them for excretion. frontiersin.org
The defining feature of this compound is its altered stereochemistry at the A/B ring junction (9β, 10α), which contrasts with the 9α,10β configuration of testosterone. This fundamental structural difference is expected to significantly alter its metabolic pathway. The three-dimensional shape of this compound will affect how it fits into the active sites of metabolic enzymes.
For instance, the activity of 5α-reductase is highly sensitive to substrate conformation. It is plausible that this compound is a poor substrate for the 5α-reductase enzymes that readily convert testosterone to DHT. This would prevent the formation of a retro-dihydrotestosterone equivalent, thereby altering its androgenic activity profile in target tissues. Similarly, hydroxylase enzymes, which are part of the cytochrome P450 family, exhibit stereo- and regio-selectivity, suggesting that this compound would be hydroxylated at different positions and rates compared to testosterone. nih.gov
These differences in Phase I metabolism would, in turn, affect the subsequent Phase II conjugation. The pattern of glucuronide and sulfate (B86663) conjugates produced from this compound is likely to differ from that of testosterone, impacting its rate of clearance from the body.
| Metabolic Process | Testosterone | This compound (Inferred) |
|---|---|---|
| Stereochemistry | Standard steroid nucleus (9α, 10β-configuration) | Reversed steroid nucleus (9β, 10α-configuration) |
| Phase I: 5α-Reduction | Readily converted to Dihydrotestosterone (DHT) by 5α-reductase. | Likely a poor substrate for 5α-reductase due to altered stereochemistry. |
| Phase I: Hydroxylation | Metabolized by various CYP enzymes at specific positions (e.g., 6α, 15α). nih.gov | Expected to show a different hydroxylation pattern due to unique shape. |
| Phase II: Glucuronidation | Extensively conjugated by UGT2B7, UGT2B15, and UGT2B17. frontiersin.org | Presumed to undergo glucuronidation, but affinity for specific UGT isoforms may differ significantly. |
| Primary Metabolites | Androsterone glucuronide, Etiocholanolone glucuronide, Testosterone glucuronide. | Metabolic profile is not well-characterized but expected to consist of unique hydroxylated and conjugated derivatives. |
Mechanistic Insights into Retrotestosterone S Biological Activity and Inactivity
Structure-Activity Relationship (SAR) Studies of Retro-Steroids
The relationship between a molecule's chemical structure and its biological activity is a foundational concept in medicinal chemistry. wikipedia.orgstudysmarter.co.uk For steroids, stereochemistry is a critical factor that dictates receptor binding and subsequent biological response. slideshare.net SAR studies allow for the determination of which chemical groups and spatial orientations are responsible for a compound's effects. wikipedia.org
The biological activity of steroid hormones is contingent on their ability to bind to and activate specific intracellular receptors. nih.gov The unique, non-planar conformation of 9β,10α-steroids significantly impacts their ability to fit into the ligand-binding pockets of these receptors. While some retro-steroids have shown potent progestogenic and adrenocortical activity, retrotestosterone itself is generally considered to be biologically inactive as an androgen. This suggests that the conformational requirements for the androgen receptor are particularly stringent and are not met by the bent structure of this compound. The lack of androgenic activity is directly correlated with this conformational mismatch, which prevents effective binding and activation of the androgen receptor.
The interaction between a ligand and its receptor is governed by various physicochemical properties, including steric (size and shape) and electronic (distribution of charge) factors. slideshare.netresearchgate.net For androgen analogs, specific structural features are essential for potent activity.
Steric Factors : The androgen receptor's ligand-binding pocket is shaped to accommodate the specific dimensions of testosterone (B1683101) and its potent metabolite, dihydrotestosterone (B1667394) (DHT). ub.edu The bulky, bent shape of this compound creates significant steric hindrance, preventing it from being properly accommodated within this pocket. Any structural modification that alters the size and shape of the steroid skeleton can impact its fit with the receptor. slideshare.net The unnatural configuration of this compound is a prime example of how stereochemistry can lead to unfavorable steric interactions, thereby abolishing biological activity. capes.gov.br
Electronic Factors : The electronic properties, such as the presence of hydrogen bond donors and acceptors, are crucial for the high-affinity binding of androgens to their receptor. naturalproducts.net In testosterone, the 3-keto group and the 17β-hydroxyl group are critical for receptor interaction. While this compound retains these functional groups, their spatial orientation is altered due to the 9β,10α backbone. This altered positioning can disrupt the precise electronic interactions required for stable receptor binding and activation, further contributing to its lack of androgenic effects.
Correlation of Conformational Adaptability with Bioactivity Profiles in 9β,10α-Steroids
Molecular Interactions with Steroid Receptor Systems (Preclinical Focus)
The biological effects of steroids are mediated by their interaction with nuclear receptors, which are ligand-activated transcription factors. nih.govoup.com The androgen receptor (AR) and progesterone (B1679170) receptor (PR) are closely related members of this superfamily. wikipedia.org
Testosterone and DHT act as agonists for the androgen receptor (AR). ub.edu Upon binding, the receptor undergoes a conformational change, dimerizes, translocates to the nucleus, and regulates the expression of androgen-responsive genes. wikipedia.org This cascade is responsible for the development and maintenance of male characteristics. nih.gov
It is hypothesized that this compound is a very poor ligand for the androgen receptor. Its altered three-dimensional structure, resulting from the 9β,10α stereochemistry, is believed to prevent it from binding effectively to the AR's ligand-binding domain. capes.gov.br Without this initial binding event, the subsequent steps of receptor activation, nuclear translocation, and gene regulation cannot occur. This lack of interaction is the molecular basis for this compound's inactivity as an androgen. While most antiandrogens act by competitively blocking the AR, this compound's mechanism is one of non-interaction rather than antagonism. wikipedia.org
Steroid hormones can sometimes exhibit cross-reactivity with other related nuclear receptors due to similarities in their ligand-binding domains. nih.gov For instance, the androgen receptor is most closely related to the progesterone receptor (PR), and some progestins can block the AR at high concentrations. wikipedia.org
The physiological effects of progesterone are mediated through its interaction with intracellular progesterone receptors (PR-A and PR-B). endocrine.org Several synthetic 9β,10α-steroids, unlike this compound, are known to be potent progestins. This demonstrates that the bent conformation of the retro-steroid backbone is compatible with, and in some cases, even favorable for binding to the progesterone receptor. However, specific studies focusing on this compound's interaction with the progestogen receptor site are not widely documented in available literature. It is plausible that it has a very low affinity for the PR, similar to its interaction with the AR, but this would require confirmation through direct competitive binding assays.
Hypothesized Androgen Receptor Binding and Modulation
Preclinical Mechanistic Investigations of this compound Analogs (Non-Human In Vitro and In Vivo Models)
Preclinical studies, which include in vitro (cell-based) and in vivo (animal) models, are essential for characterizing the biological activity and mechanism of action of new compounds before any consideration for human trials. profil.comokids-net.atwikipedia.org
An in vivo study in rats was conducted to investigate the hormonal effects of this compound (RT). researchgate.net The study examined the effects of this compound, testosterone propionate (B1217596) (TP), and a combination of both on the accessory sex organs of castrated and intact adult male rats. In castrated rats, testosterone propionate alone caused a significant increase in the weight of the ventral prostate, seminal vesicles, and levator ani muscle, demonstrating its strong androgenic and anabolic activity. In contrast, this compound administered alone showed no significant effect on these organ weights, confirming its lack of androgenic and anabolic properties. When administered in combination with testosterone propionate, this compound did not antagonize the effects of TP, indicating it does not act as an antiandrogen in this model. researchgate.net These findings from a non-human in vivo model provide direct evidence for the biological inactivity of this compound at the androgen receptor. researchgate.net
| Treatment Group | Ventral Prostate Weight (mg) | Seminal Vesicles Weight (mg) | Levator Ani Muscle Weight (mg) |
|---|---|---|---|
| Control (Castrated) | - | - | - |
| Testosterone Propionate (TP) | Significant Increase | Significant Increase | Significant Increase |
| This compound (RT) | No Significant Effect | No Significant Effect | No Significant Effect |
| TP + RT | No antagonism of TP effect | No antagonism of TP effect | No antagonism of TP effect |
Utilization of Cellular Model Systems for Mechanistic Elucidation
Cellular model systems are indispensable tools for investigating the molecular mechanisms of steroid hormones. They allow for controlled experiments to study specific cellular processes, such as receptor binding, enzyme inhibition, and gene expression, in isolation from the complexities of a whole organism. While direct and extensive research on this compound in cellular models is not widely published, the methodologies applied to its close structural analog, dydrogesterone (B1671002) (a retro-progesterone), provide a clear framework for how such investigations are conducted.
Receptor Binding and Activity Assays: A primary mechanism of action for steroid hormones is binding to and activating their cognate nuclear receptors. For androgens like testosterone, the key target is the androgen receptor (AR). To determine if this compound interacts with the AR, competitive binding assays are employed. These assays typically use a radiolabeled androgen, such as [3H]-methyltrienolone, and measure the ability of a test compound like this compound to displace it from a preparation of the AR, which can be a recombinant protein or derived from cell lysates. eurofinsdiscovery.comeuropa.eunih.gov The results of such assays would reveal the binding affinity of this compound for the AR, indicating whether it can act as an agonist or antagonist.
Enzyme Inhibition Studies in Cancer Cell Lines: Hormone-dependent cancer cell lines, such as the breast cancer cell lines MCF-7 and T-47D, are pivotal in studying how steroids influence local hormone metabolism. iiarjournals.org These cells express key enzymes involved in steroid synthesis. For instance, studies on dydrogesterone have shown that it and its metabolite, 20α-dihydrodydrogesterone (20α-DHD), can inhibit the activity of 17β-hydroxysteroid dehydrogenase (17β-HSD) and estrone (B1671321) sulfatase. iiarjournals.orgresearchgate.net These enzymes are crucial for the local production of the potent estrogen, estradiol (B170435). By blocking these enzymes, dydrogesterone reduces estradiol levels within the breast cancer cells, demonstrating a potential anti-estrogenic mechanism. iiarjournals.org Similar assays could be used to determine if this compound has any inhibitory effects on enzymes involved in androgen or estrogen metabolism.
Immunomodulatory Effects in Peripheral Blood Mononuclear Cells (PBMCs): The immunomodulatory properties of steroids can be investigated using cultures of PBMCs. Studies on dydrogesterone have shown that it can modulate cytokine production, shifting the balance from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. researchgate.netnih.gov This is evidenced by a decrease in pro-inflammatory cytokines like IFN-γ and TNF-α and an increase in anti-inflammatory cytokines like IL-4. researchgate.netnih.gov These effects are often mediated through the progesterone receptor, as they can be blocked by receptor antagonists like RU486. researchgate.net Similar experimental setups could elucidate whether this compound possesses any immunomodulatory capabilities.
Interactive Data Table: Cellular Models for Steroid Hormone Research
| Cell Line | Tissue of Origin | Typical Application in Steroid Research | Key Findings for Retro-Steroids (Dydrogesterone) |
| MCF-7 | Breast Cancer | Studying hormone receptor binding, cell proliferation, and enzyme activity. | Dydrogesterone and its metabolite inhibit estrone sulfatase, reducing local estradiol production. iiarjournals.org |
| T-47D | Breast Cancer | Investigating hormone-dependent gene expression and enzyme inhibition. | Dydrogesterone and its metabolite inhibit 17β-HSD type 1 activity, blocking the conversion of estrone to estradiol. iiarjournals.orgresearchgate.net |
| PBMCs | Peripheral Blood | Assessing immunomodulatory effects and cytokine production. | Dydrogesterone suppresses pro-inflammatory cytokines (IFN-γ, TNF-α) and enhances anti-inflammatory cytokines (IL-4). researchgate.netnih.gov |
Animal Models for Investigating Analog Bioactivity and Mechanism of Action
Animal models are essential for understanding the physiological effects of a compound in a complex, living system, providing insights that cannot be obtained from in vitro studies alone. nih.gov A key study investigating the effects of this compound (identified as 17β-hydroxy-9β,10α-androst-4-en-3-one) in adult male rats provides direct evidence of its biological activity profile. nih.gov
Effects on Accessory Sex Organs and Spermatogenesis in Rats: In a study by Sarkar et al., this compound was administered to both intact and castrated adult male rats, and its effects were compared to those of testosterone propionate (TP). nih.gov The findings from this study highlight the unique and somewhat paradoxical nature of this compound's activity.
Accessory Sex Organs: In castrated rats, while TP significantly increased the weight of the seminal vesicles and ventral prostate, this compound treatment led to a significant reduction in the weight of these androgen-dependent tissues. nih.gov This suggests that this compound is weakly androgenic and cannot maintain the size of these accessory sex organs in the absence of endogenous androgens. nih.gov Furthermore, when administered simultaneously with TP, this compound appeared to block the stimulatory effect of TP on these organs, indicating a potential anti-androgenic or competitive inhibitory effect at the target tissue level. nih.gov
Spermatogenesis: In contrast to its effects on accessory organs, this compound was found to be more potent than TP in stimulating spermatogenesis. nih.gov Treatment with this compound led to an increase in the counts of various spermatogenic cells, including spermatogonia, spermatocytes, and spermatids. nih.gov This suggests a direct or indirect stimulatory effect on the process of sperm production, which is mechanistically distinct from its weak peripheral androgenic activity.
Pituitary Gland: The study also noted that this compound treatment, both alone and in combination with TP, significantly reduced pituitary weight, an effect not observed with TP alone. nih.gov This finding implies that this compound may exert a negative feedback effect on the pituitary gland, potentially influencing gonadotropin secretion.
Immunomodulatory Effects in Animal Models: While direct studies on the immunomodulatory effects of this compound in animal models are scarce, research on dydrogesterone provides a template for such investigations. In mouse models of pregnancy, dydrogesterone has been shown to prevent embryonic loss by modulating the maternal immune response. nih.govrjmp.com.ro It promotes the production of Progesterone-Induced Blocking Factor (PIBF), which in turn shifts the cytokine balance towards a pregnancy-protective Th2 profile. nih.govrjmp.com.ro Injecting pro-inflammatory cytokines like IL-17 into pregnant mice has been shown to cause embryonic loss, an effect that highlights the importance of the immunomodulatory actions of hormones like dydrogesterone. nih.govrjmp.com.ro
Interactive Data Table: Effects of this compound in Male Rats
| Parameter | Effect of Testosterone Propionate (TP) | Effect of this compound (RT) | Effect of Combined RT + TP |
| Testis Weight | No significant reduction | Significant reduction | Significant reduction |
| Seminal Vesicle Weight | Increased | Decreased | Increased (but indicates blockage of TP effect at certain ratios) |
| Ventral Prostate Weight | Increased | No alteration | Increased (but indicates blockage of TP effect at certain ratios) |
| Pituitary Weight | Unaltered | Significantly reduced | Significantly reduced |
| Spermatogenesis | Stimulated | More potent stimulation than TP | Maximum increase in spermatocytes |
These findings from animal models underscore the dissociated nature of this compound's biological activity: it is weakly androgenic or even anti-androgenic at the level of accessory sex organs, yet it potently stimulates spermatogenesis and affects the pituitary. nih.gov This suggests that this compound's mechanism of action is complex and tissue-specific, possibly involving differential interactions with the androgen receptor, its co-regulators, or other signaling pathways altogether.
Advanced Research Methodologies in Retrotestosterone Studies
Advanced Spectroscopic and Chromatographic Techniques for Metabolite Identification
The identification of retrotestosterone metabolites is a complex analytical challenge that necessitates the use of highly sensitive and specific techniques. The primary methodologies employed are a combination of chromatography for separation and spectroscopy for detection and structural elucidation. nih.gov
Chromatography separates individual components from a sample mixture by distributing them between a mobile phase (a liquid or gas) and a stationary phase (an immobile solid or liquid). labdepotinc.comoup.com.au Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental in these studies. ajprd.comchemistrydocs.com HPLC is used to separate compounds from a mixture to identify, quantify, or purify the individual components. ajprd.com GC is a key analytical technique that evolved from early work on the adsorption of gases on various materials. chemistrydocs.com
Following separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two major analytical techniques used for identification. nih.govnumberanalytics.com MS offers high sensitivity for detecting a wide range of metabolites, while NMR provides detailed structural information, making it particularly useful for identifying unknown compounds. numberanalytics.com High-resolution mass spectrometry (HRMS) is especially valuable as it provides high mass accuracy, enhancing the confidence in metabolite identification. numberanalytics.comspectroscopyonline.com When combined, these techniques (e.g., GC-MS, LC-MS) provide a powerful tool for separating and identifying metabolites in complex biological mixtures. nih.gov For instance, GC coupled with tandem mass spectrometry (GC-MS/MS) has been effectively used to detect and characterize metabolites of related steroids like 17α-methyltestosterone, identifying products of A-ring reduction and D-ring rearrangement. nih.govresearchgate.net
The general workflow for metabolite identification involves separating the extracted metabolites from a biological sample (e.g., urine or cell culture media) using a chromatographic method. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. spectroscopyonline.com
Table 1: Spectroscopic and Chromatographic Techniques in Steroid Metabolite Analysis
| Technique | Principle | Application in this compound Studies |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, followed by mass analysis for identification. chemistrydocs.com | Identification of volatile metabolites and their derivatives after chemical modification. Used to identify A-ring reduced metabolites of similar 17α-steroids. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates non-volatile compounds in a liquid phase under high pressure for high resolution. nih.gov | Separation of this compound and its polar, conjugated metabolites from biological fluids prior to detection. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound in solution. nih.gov | Unambiguous structural elucidation of novel or unknown metabolites without the need for reference standards. numberanalytics.com |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental composition. spectroscopyonline.com | Differentiating between metabolites with the same nominal mass but different elemental formulas, increasing confidence in identification. spectroscopyonline.com |
Application of Radiotracer Methodologies in Biotransformation Studies
Radiotracer techniques are instrumental in elucidating the biotransformation pathways of compounds like this compound. These methods involve labeling the molecule of interest with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), and tracking its journey and transformation within a biological system. europa.eu The primary advantage of this methodology is its exceptional sensitivity, allowing for the detection of minute quantities of metabolites.
In the context of this compound, studies have utilized radiolabeled compounds to investigate its metabolism. For example, research on midterm human placentas perfused in situ involved the use of radiolabeled this compound to trace its metabolic conversion. researchgate.netresearchgate.net By introducing the labeled compound, researchers can monitor the appearance of radioactive metabolites over time.
The process typically involves incubating the radiolabeled this compound with a biological system, such as isolated organs, tissue slices, or cell cultures. karger.com After incubation, the metabolites are extracted and separated using chromatographic techniques like thin-layer chromatography (TLC) or HPLC. karger.com The separated radioactive compounds are then detected and quantified using methods like β-counting or autoradiography. This allows for the construction of a metabolic map, showing the conversion of the parent compound into various metabolic products. For instance, studies have used this approach to quantify the formation of metabolites like androstenedione (B190577) from testosterone (B1683101) in cultured skin cells. karger.com
Table 2: Radiotracer Applications in Steroid Biotransformation
| Radiotracer | Biological System | Key Findings |
|---|---|---|
| [¹⁴C]-Retrotestosterone | Perfused Midterm Human Placenta | Demonstrated the capacity of placental tissue to metabolize this compound, allowing for comparison with the metabolic pathways of testosterone. researchgate.netresearchgate.net |
| [³H]-Testosterone | Cultured Human Skin Cells | Quantified the cell-type-specific formation of metabolites like androstenedione and dihydrotestosterone (B1667394), revealing pathways of activation and deactivation. karger.com |
| [¹⁴C]-Methylaminoisobutyric acid (MeAIB) | Rat Placenta (in vivo) | Used as a tracer to assess amino acid transporter activity, a process that can be influenced by steroid hormone levels. researchgate.net |
Assessment of Metabolic Flux in Vitro using Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of intracellular metabolic reactions. wikipedia.orgnih.gov While direct MFA studies specifically on this compound are not widely published, the methodology is highly applicable for understanding its impact on cellular metabolism in vitro. MFA provides a quantitative description of the flow of metabolites through a metabolic network at a steady state. nih.govcreative-proteomics.com
The most common approach is ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov This technique involves culturing cells in a medium containing a substrate labeled with the stable isotope ¹³C, such as ¹³C-glucose. nih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. After reaching an isotopic steady state, the metabolites are extracted, and the distribution of ¹³C within their structures is measured using MS or NMR. nih.govcreative-proteomics.com
This labeling information, combined with a stoichiometric model of the cell's metabolic network, allows for the calculation of the fluxes through the various pathways. wikipedia.org For a study on this compound, one could use an in vitro model, such as the HepG2 cell line which is known to metabolize steroids, and assess how exposure to this compound alters the central carbon metabolism, such as the TCA cycle or pentose (B10789219) phosphate (B84403) pathway. researchgate.net This would provide quantitative insights into the specific metabolic pathways affected by the compound. Dynamic MFA (DMFA) is an extension of this method that can be applied to systems not at a metabolic steady state, which is often the case in batch or fed-batch cell cultures. nih.gov
Table 3: General Workflow for an In Vitro Metabolic Flux Analysis (MFA) Study
| Step | Description | Key Considerations |
|---|---|---|
| 1. Experimental Design | Selection of cell line, labeled substrate (e.g., ¹³C-glucose), and experimental conditions (e.g., with/without this compound). | The choice of isotope tracer should be tailored to illuminate the pathways of interest. nih.gov |
| 2. Isotope Labeling Experiment | Cells are cultured with the labeled substrate until an isotopic steady state is achieved. | Ensuring a metabolic and isotopic steady state is crucial for accurate flux calculations in standard MFA. nih.gov |
| 3. Metabolite Quenching & Extraction | Rapidly halting metabolic activity and extracting intracellular metabolites. | The quenching process must be fast enough to prevent changes in metabolite levels. |
| 4. Analytical Measurement | Analysis of metabolite extracts using MS or NMR to determine the isotopic labeling patterns. creative-proteomics.com | NMR provides positional isotopomer information, while MS provides mass isotopomer distributions. nih.govcreative-proteomics.com |
| 5. Flux Calculation | Using computational software to fit the labeling data to a stoichiometric model and calculate the metabolic fluxes. wikipedia.org | The accuracy of the underlying metabolic network model is critical for obtaining meaningful results. |
Future Directions in Retrotestosterone Research
Exploration of Advanced Chiral Synthesis for Specific Isomer Production and Characterization
The intricate stereochemistry of retrotestosterone, characterized by multiple chiral centers, necessitates the development and refinement of advanced chiral synthesis methods. Such methods are crucial for enhancing the precise production of specific this compound isomers with defined stereochemical properties. Research in this area aims to achieve high enantiomeric and diastereomeric purity, which is paramount for accurately assessing the biological activities of individual isomers. For instance, asymmetric synthesis techniques have been explored for the preparation of optically active compounds, including isomers related to this compound, emphasizing the importance of obtaining specific optical isomers due to their potentially varied physiological activities and side effect profiles. google.com The total synthesis of novel this compound isomers, such as 17β-hydroxy-9-methyl-9β,10α-oestr-4-en-3-one, underscores the ongoing efforts in this domain. arkat-usa.org Furthermore, methodologies for chiral separation and absolute configuration assignment, as demonstrated for other retro-compounds like Retro-1, provide a blueprint for the detailed characterization required for this compound isomers. nih.gov
Rational Design of Novel Steroidal Analogs Based on Retro-Configuration Insights
The unique "retro-configuration" of this compound offers a compelling foundation for the rational design of novel steroidal analogs. Unlike the relatively planar structure of conventional steroids, the non-planar nature of the retro-nucleus, with the 10β-methyl group projecting from the plane, could lead to distinct interactions with biological targets. google.comgoogleapis.com Insights derived from the structure-activity relationships of this compound can guide the synthesis of new pharmaceuticals aimed at endocrine disorders or other therapeutic areas. solubilityofthings.com The goal is to leverage the altered spatial arrangement of the steroid nucleus to create compounds with modified receptor binding profiles, selective biological activities, or improved pharmacokinetic properties. This approach mirrors the broader field of rational drug design, where detailed structural understanding informs the creation of molecules with targeted therapeutic applications. nih.gov For example, the synthesis of derivatives like 1-dehydro-retrotestosterone from this compound exemplifies the exploration of structural modifications based on its core retro-configuration. google.com
Further Mechanistic Characterization of Bioactivity or Inactivity in Relevant Biological Systems
Despite its structural similarity to testosterone (B1683101), this compound often exhibits different or negligible biological activity, necessitating comprehensive mechanistic studies to elucidate the underlying reasons. Future research will focus on detailed characterization of its bioactivity or inactivity in various biological systems. This includes investigating its interactions with steroid hormone receptors, such as the androgen receptor, and exploring its metabolic pathways. Studies have already examined the metabolism of this compound by human placentas, providing insights into its metabolic fate and suggesting a lack of conversion to estrogens. researchgate.netnih.gov Furthermore, this compound has been utilized as a synthetic substrate in studies characterizing the activity of enzymes like 17β-hydroxysteroid dehydrogenase, highlighting its utility in probing steroid metabolism at a mechanistic level. researchgate.net Continued research is also needed to fully understand its effects on physiological processes, such as the accessory sex organs and spermatogenesis, with calls for more controlled and larger-scale studies to validate initial findings. researchgate.net Such detailed mechanistic investigations are crucial for determining the precise role, or lack thereof, of this compound in biological systems and for informing the development of any potential therapeutic applications.
Q & A
Q. What are the established protocols for synthesizing and characterizing Retrotestosterone in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., alkylation, hydroxylation) under inert conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization requires:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm molecular structure .
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95%) .
- Elemental analysis for empirical formula confirmation (deviation <0.4%) .
Example synthesis yield
| Reaction Step | Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Alkylation | THF | -78 | 65 | 92 |
| Hydroxylation | DCM/MeOH | 25 | 78 | 96 |
Q. Which in vitro and in vivo assays are standard for evaluating this compound’s biological activity?
- Methodological Answer :
- In vitro :
- Receptor binding assays (e.g., androgen receptor competitive binding using radiolabeled ligands, IC₅₀ calculation) .
- Cell proliferation assays (e.g., LNCaP cells, MTT assay with dose-response curves) .
- In vivo :
- Rodent models (e.g., castrated rats, subcutaneous administration) with testosterone enanthate as a positive control .
- Pharmacokinetic studies (plasma half-life via LC-MS/MS, AUC₀–24h) .
Ensure ethical compliance (IACUC approval, ARRIVE guidelines) and include sham-operated controls to isolate treatment effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of this compound across studies?
- Methodological Answer :
- Systematic review with meta-analysis to identify confounding variables (e.g., dosage, animal strain) .
- Orthogonal assays : Compare receptor binding (in vitro) with functional outcomes (e.g., muscle hypertrophy in vivo) to validate mechanism .
- Power analysis to ensure sample sizes are sufficient (α=0.05, β=0.2) .
Example conflicting data table:
| Study | Model System | Dose (mg/kg) | Efficacy (vs. Control) | Potential Confounder |
|---|---|---|---|---|
| Smith et al. | Mice (C57BL6) | 10 | +30%* | Uncontrolled diet |
| Lee et al. | Rats (SD) | 5 | +15% | Strain difference |
*p<0.05
Q. What strategies optimize this compound’s pharmacokinetic (PK) parameters in preclinical studies?
- Methodological Answer :
- Formulation screening : Test lipid nanoparticles vs. cyclodextrin complexes for enhanced bioavailability .
- Dose-ranging studies : Use a 3×3 factorial design (low/medium/high dose × oral/subcutaneous/transdermal routes) .
- Compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate clearance rates and volume of distribution .
Key PK parameters to report: Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC .
Q. How should researchers address variability in this compound metabolite profiles across experimental models?
- Methodological Answer :
- Metabolite identification : Use LC-HRMS/MS with isotopic labeling to track biotransformation pathways .
- Comparative assays : Test parent compound vs. major metabolites (e.g., 17-keto derivatives) in receptor activation assays .
- Species-specific metabolism : Compare liver microsomes from humans, rats, and mice to predict translational relevance .
Methodological Best Practices
Q. What steps ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed protocols : Document reaction conditions, instrument calibration, and software versions (e.g., NMR processing tools) .
- Open data : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo .
- Blinded analysis : Use third-party labs for independent replication of key assays .
Q. How to ethically design in vivo studies involving this compound?
- Methodological Answer :
- Ethical approval : Submit protocols to institutional review boards (IACUC/IRB) with justification for animal numbers .
- Humane endpoints : Define criteria for early euthanasia (e.g., tumor burden >10% body weight) .
- Data anonymization : Use participant codes (e.g., RTO-001) in publications to protect confidentiality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
